molecular formula C6H8N2O3 B152600 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 23956-12-9

5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B152600
CAS No.: 23956-12-9
M. Wt: 156.14 g/mol
InChI Key: WVOOACKBYPVACH-UHFFFAOYSA-N
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Description

5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C6H8N2O3 and its molecular weight is 156.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 528412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Importance of Hybrid Catalysts in Synthesis

Hybrid catalysts play a crucial role in synthesizing pyrimidine derivatives, particularly in the development of 5H-pyrano[2,3-d]pyrimidine scaffolds. These catalysts, including organocatalysts, metal catalysts, and nanocatalysts, facilitate the one-pot multicomponent reaction for synthesizing various pyrimidine scaffolds. The significance of these catalysts extends from their ability to manipulate reaction conditions for optimal yields to their reusability, highlighting their importance in medicinal and pharmaceutical industries for the synthesis of bioavailable pyrimidine cores (Parmar, Vala, & Patel, 2023).

Pyrimidines in Cancer Treatment

Fluorinated pyrimidines, especially 5-Fluorouracil (5-FU), have been extensively utilized in treating cancer. The review discusses the developments in fluorine chemistry that have contributed to the precise use of fluorinated pyrimidines in cancer therapy. This includes methods for 5-FU synthesis and its incorporation into RNA and DNA for mechanistic studies. The article also explores the inhibition mechanisms of 5-FU against various RNA- and DNA-modifying enzymes, indicating its broad applicability in personalized cancer treatment (Gmeiner, 2020).

Pyrimidines as Anticancer Agents

Pyrimidine-based scaffolds have shown a wide range of anticancer activities. This review focuses on the patent literature from 2009 onwards, presenting the structure, IC50 values, and mechanisms of action of pyrimidine-based anticancer agents. The substantial increase in patents related to pyrimidine-based anticancer agents highlights the ongoing interest and potential of these compounds in cancer research (Kaur et al., 2014).

Pyrimidine Metabolism Beyond Proliferation

Recent studies suggest a non-proliferative role for pyrimidine metabolism in cancer, affecting differentiation and maintaining mesenchymal-like states in solid tumors. This review discusses the effects of pyrimidine catabolism on monocytic differentiation in leukemic cells and its role in driving epithelial-to-mesenchymal transition in triple-negative breast cancer and hepatocellular carcinoma. Understanding pyrimidine metabolism's non-proliferative roles could lead to new therapeutic approaches beyond traditional antimetabolites (Siddiqui & Ceppi, 2020).

Pyrimidines in Antidepressant Development

Pyrimidines play a significant role in the development of antidepressants by targeting the 5-HT1A receptors. This review covers the structure and function of the 5-HT1A receptor, summarizing antidepressants that act as either agonists or antagonists of this receptor. It also discusses the active ingredients of traditional Chinese medicine targeting 5-HT1A receptors, providing insights into the design and mechanism of action of these compounds (Wang et al., 2019).

Properties

IUPAC Name

5-(2-hydroxyethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c9-2-1-4-3-7-6(11)8-5(4)10/h3,9H,1-2H2,(H2,7,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOOACKBYPVACH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60326450
Record name 5-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23956-12-9
Record name 23956-12-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528412
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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